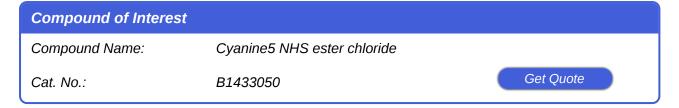


Cyanine5 NHS Ester Chloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester chloride, a widely used fluorescent dye in biological research. This guide covers the core chemical and physical properties, detailed experimental protocols for labeling biomolecules, and data analysis techniques essential for professionals in life sciences and drug development.

Introduction to Cyanine5 NHS Ester Chloride

Cyanine5 NHS ester is a reactive, amine-specific fluorescent dye belonging to the cyanine family.[1][2] It is characterized by its bright fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1][3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the Cy5 fluorophore to primary amines (-NH2) present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[4][5] This labeling process is fundamental to a wide array of applications, including fluorescence microscopy, flow cytometry, western blotting, and in vivo imaging.[6][7]

Physicochemical and Spectroscopic Properties

The performance of Cy5 NHS ester in experimental applications is dictated by its inherent chemical and spectral characteristics. A summary of these properties is presented below.





Table 1: Physicochemical Properties of Cyanine5 NHS

Ester Chloride

<u>Ester Cilioride</u>			
Property	Value	Reference(s)	
Molecular Formula	C36H42CIN3O4	[2][8]	
Molecular Weight	616.19 g/mol	[2][8]	
Appearance	Dark blue solid	[2]	
Solubility	Good in DMSO and DMF; poorly soluble in water	[2][9][10]	
Reactive Group	N-hydroxysuccinimide (NHS) ester	[7]	
Reactivity	Primary amines	[7]	

Table 2: Spectroscopic Properties of Cyanine5

Property	Value	Reference(s)
Excitation Maximum (λex)	~646 - 651 nm	[5][6][9]
Emission Maximum (λem)	~662 - 670 nm	[5][6][9]
Molar Extinction Coefficient (ε)	~250,000 cm ⁻¹ M ⁻¹	[7]
Fluorescence Quantum Yield (Φ)	~0.2	[7]
A ₂₈₀ Correction Factor	~0.04 - 0.05	[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the use of Cyanine5 NHS ester in labeling proteins and antibodies.

Protein and Antibody Labeling Workflow



The general workflow for labeling proteins and antibodies with Cy5 NHS ester involves preparation of the biomolecule, the labeling reaction, and purification of the conjugate.

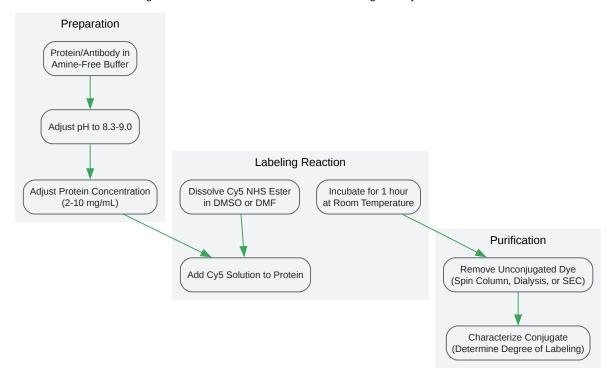


Figure 1. General Workflow for Protein Labeling with Cy5 NHS Ester

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Caption: General Workflow for Protein Labeling with Cy5 NHS Ester.

Detailed Labeling Protocol

This protocol is a generalized procedure for labeling proteins or antibodies with Cyanine5 NHS ester. Optimization may be required for specific proteins.

Materials:



- Protein or antibody of interest (2-10 mg/mL in an amine-free buffer)
- Cyanine5 NHS ester chloride
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-9.0.[8]
- Purification column (e.g., spin column, size-exclusion chromatography column) or dialysis cassette
- Spectrophotometer

Procedure:

- Protein Preparation:
 - Ensure the protein solution is in an amine-free buffer (e.g., PBS, MES, HEPES).[11]
 Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.
 - If necessary, perform a buffer exchange into the labeling buffer.[8]
 - Adjust the protein concentration to 2-10 mg/mL.[8][12] Higher concentrations often lead to more efficient labeling.[8]
- Dye Preparation:
 - Allow the vial of Cyanine5 NHS ester to warm to room temperature before opening.
 - Prepare a stock solution of the dye (e.g., 10 mg/mL or 10 mM) in anhydrous DMSO or DMF.[12][13] This solution should be used immediately or can be stored in aliquots at -20°C for a short period.[9][13]
- Labeling Reaction:
 - The optimal molar ratio of dye to protein for antibodies is typically between 5:1 and 15:1.
 [14] This ratio may need to be optimized for other proteins.



- Calculate the required volume of the dye stock solution to add to the protein solution. A common starting point is a 10:1 molar excess of the dye.[14]
- Add the calculated volume of the Cy5 NHS ester stock solution to the protein solution while gently vortexing.[14]
- Incubate the reaction for 1 hour at room temperature in the dark, with continuous mixing.
 [6][13]
- Purification of the Labeled Protein:
 - It is crucial to remove any unconjugated dye from the labeled protein.[8] This can be achieved using spin columns, size-exclusion chromatography (SEC), or dialysis.[8]
 - For spin columns, follow the manufacturer's instructions. Typically, the column is
 equilibrated with a suitable buffer, the reaction mixture is loaded, and the labeled protein is
 collected after centrifugation.[8][13]
 - For dialysis, place the reaction mixture in a dialysis cassette with an appropriate molecular weight cutoff and dialyze against a large volume of buffer with several buffer changes.

Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter to determine. An optimal DOL for antibodies is generally between 2 and 10.[14]



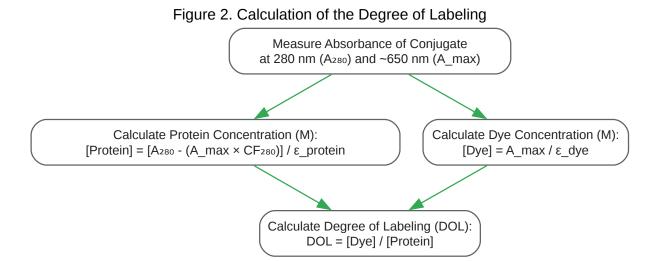
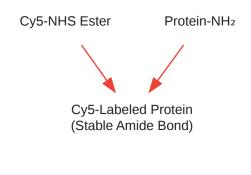


Figure 3. Reaction of Cy5 NHS Ester with a Primary Amine



NHS byproduct

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